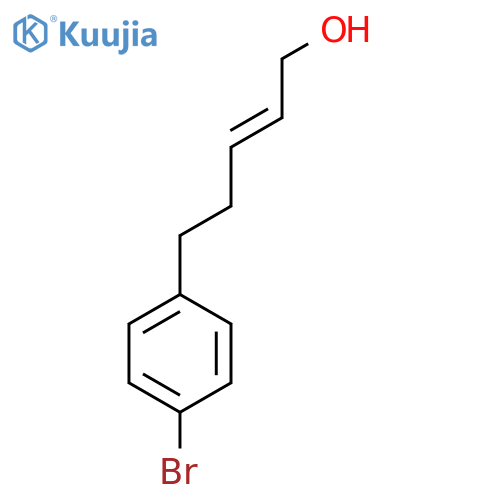Cas no 1264273-29-1 (5-(4-bromophenyl)pent-2-en-1-ol)

1264273-29-1 structure
商品名:5-(4-bromophenyl)pent-2-en-1-ol
5-(4-bromophenyl)pent-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 5-(4-bromophenyl)pent-2-en-1-ol
- 1264273-29-1
- EN300-1923061
-
- インチ: 1S/C11H13BrO/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h1,3,5-8,13H,2,4,9H2/b3-1+
- InChIKey: JLFFNIPDRWWOBC-HNQUOIGGSA-N
- ほほえんだ: BrC1C=CC(=CC=1)CC/C=C/CO
計算された属性
- せいみつぶんしりょう: 240.01498g/mol
- どういたいしつりょう: 240.01498g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.2Ų
5-(4-bromophenyl)pent-2-en-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1923061-1.0g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 1g |
$884.0 | 2023-05-31 | ||
| Enamine | EN300-1923061-10.0g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 10g |
$3807.0 | 2023-05-31 | ||
| Enamine | EN300-1923061-5.0g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 5g |
$2566.0 | 2023-05-31 | ||
| Enamine | EN300-1923061-0.25g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1923061-0.5g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1923061-10g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 10g |
$3622.0 | 2023-09-17 | ||
| Enamine | EN300-1923061-0.05g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1923061-0.1g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1923061-2.5g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1923061-1g |
5-(4-bromophenyl)pent-2-en-1-ol |
1264273-29-1 | 1g |
$842.0 | 2023-09-17 |
5-(4-bromophenyl)pent-2-en-1-ol 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
1264273-29-1 (5-(4-bromophenyl)pent-2-en-1-ol) 関連製品
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
